N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a triazolo-pyridazine core. This structure imparts the compound with distinct physicochemical properties that make it a valuable candidate for various scientific investigations.
Preparation Methods
The synthesis of N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Introduction of the Pyridazine Ring: The triazole intermediate is then subjected to a condensation reaction with a suitable dicarbonyl compound to form the triazolo-pyridazine core.
Attachment of the Trifluoromethoxyphenyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts to facilitate large-scale synthesis.
Chemical Reactions Analysis
N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It is used in biological assays to study its interactions with various enzymes and receptors, providing insights into its mechanism of action and potential therapeutic targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is employed in chemical biology research to probe biological pathways and mechanisms, aiding in the understanding of complex biological systems.
Mechanism of Action
The mechanism of action of N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethoxy group enhances its binding affinity to these targets, facilitating its biological activity. The triazolo-pyridazine core plays a crucial role in stabilizing the compound’s interaction with the target proteins, leading to the modulation of various signaling pathways . Molecular docking and dynamics studies have shown that the compound can effectively bind to active sites of enzymes, inhibiting their activity and exerting therapeutic effects .
Comparison with Similar Compounds
N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core but differ in the attached heterocyclic ring, leading to variations in their biological activities and applications.
1,2,4-Triazolo[4,3-a]pyrazines:
Trifluoromethyl-Containing Drugs: Compounds with trifluoromethyl groups exhibit enhanced metabolic stability and bioavailability, making them valuable in drug design.
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N5O2/c14-13(15,16)23-9-3-1-8(2-4-9)18-12(22)10-5-6-11-19-17-7-21(11)20-10/h1-7H,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMURGUHGTIPNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN3C=NN=C3C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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